An In-depth Technical Guide to 6-Bromoisoindolin-1-one: Physicochemical Properties, Synthesis, and Biological Context
An In-depth Technical Guide to 6-Bromoisoindolin-1-one: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoisoindolin-1-one is a halogenated derivative of the isoindolin-1-one scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromoisoindolin-1-one, detailed experimental protocols for its synthesis and purification, and an exploration of the potential biological activities associated with the broader isoindolinone class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the use of this compound as a key building block for novel therapeutic agents.
Physicochemical Properties
6-Bromoisoindolin-1-one is a white to off-white or light yellow crystalline solid.[1] Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | |
| CAS Number | 675109-26-9 | |
| Appearance | White to off-white/light yellow crystalline powder | [1] |
| Melting Point | 156-158 °C | [1] |
| Boiling Point (Predicted) | 431.7 ± 45.0 °C | |
| Density (Predicted) | 1.666 ± 0.06 g/cm³ | |
| Solubility | Soluble in chloroform, ethanol, dichloromethane, and ether. | [1] |
| Purity | Typically available at ≥97% | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis and Purification
The synthesis of 6-Bromoisoindolin-1-one can be achieved through a multi-step process starting from 2-benzofuran-1(3H)-one. The following experimental protocols are based on the methodology described in patent CN105153013A.[2]
Synthesis Workflow
Caption: Synthetic pathway for 6-Bromoisoindolin-1-one.
Experimental Protocols
Step 1: Bromination of 2-Benzofuran-1(3H)-one (I)
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Procedure: In a suitable organic solvent (e.g., trichloromethane, acetic acid, carbon tetrachloride, or DMF), dissolve 2-benzofuran-1(3H)-one (Compound I).[2] Add N-bromosuccinimide (NBS) in a molar ratio of approximately 1:1.2 (Compound I:NBS).[2] The reaction is carried out to yield a mixture of bromo-substituted benzofuranones (Compounds IIa and IIb).[2]
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Work-up and Purification: The crude product can be extracted and purified by recrystallization from a solvent system such as petroleum ether, ethyl acetate, or isopropyl ether.[2]
Step 2: Alkaline Hydrolysis and Separation
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Procedure: The mixture of Compounds IIa and IIb is subjected to hydrolysis under alkaline conditions using an aqueous sodium hydroxide solution at a temperature of 20-50 °C.[2]
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Separation: The desired hydrolysate (Compound IIIa, the sodium salt of 5-bromo-2-(hydroxymethyl)benzoic acid) is separated from the reaction mixture by recrystallization from methanol, ethanol, water, or a mixture thereof.[2] In one example, the crude product was dissolved in methanol, and a 2 mol/L NaOH solution was added. The mixture was stirred at room temperature for 2 hours. After removing the solvent, the solid residue was recrystallized to yield pure Compound IIIa with a reported yield of 84%.[2]
Step 3: Acidic Cyclization
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Procedure: Compound IIIa is dissolved in a suitable solvent and treated with an acidic solution, such as hydrochloric acid or sulfuric acid, at 20-50 °C to induce cyclization and form Compound IIa (6-bromo-2-benzofuran-1(3H)-one).[2] For instance, Compound IIIa was dissolved in a mixture of methanol and water, followed by the dropwise addition of 6 mol/L hydrochloric acid. The reaction was stirred at room temperature for 30 minutes.[2]
Step 4: Chlorination
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Procedure: Compound IIa is reacted with thionyl chloride in an organic solvent like xylene, toluene, chlorobenzene, or ethylbenzene, in the presence of a catalyst. The reaction is typically conducted at 80-100 °C to produce the corresponding acyl chloride (Compound IV).[2]
Step 5: Ammonolysis
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Procedure: Compound IV is subjected to reflux in ethanol, followed by the addition of ammonia water (e.g., 25% mass fraction), with a molar ratio of approximately 1:10 (Compound IV:ammonia).[2]
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Work-up and Purification: After the reaction, the mixture is worked up by extraction with dichloromethane. The organic phase is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is stirred with ethyl acetate and filtered to yield 6-Bromoisoindolin-1-one (Compound V).[2]
Purification Methodologies
Recrystallization:
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General Protocol: Dissolve the crude 6-Bromoisoindolin-1-one in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water).[2] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Column Chromatography:
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General Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry. Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column. Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain purified 6-Bromoisoindolin-1-one.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of 6-Bromoisoindolin-1-one.
¹H NMR Spectroscopy
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¹H NMR (400MHz, DMSO-d₆): δ = 4.35 (s, 2H), 7.56 (d, J=8.8Hz, 1H), 7.77 (d, J=2.0Hz, 1H), 7.79 (s, 1H), 8.72 (s, 1H).[2]
Mass Spectrometry
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MS (EI): m/z = 212/214, corresponding to the isotopic pattern of bromine.[2]
Infrared (IR) Spectroscopy
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N-H stretch: A medium to strong band is expected in the region of 3200-3400 cm⁻¹.
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C=O stretch (lactam): A strong absorption band is anticipated around 1680-1640 cm⁻¹.
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C-H stretch (aromatic): Peaks are expected above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks are expected below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
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C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Biological and Medicinal Chemistry Context
The isoindolin-1-one scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological effects. While specific biological data for 6-Bromoisoindolin-1-one is limited in the public domain, the activities of related isoindolinone derivatives provide a strong rationale for its potential utility in drug discovery.
Potential Therapeutic Applications of the Isoindolinone Scaffold
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Anticancer Activity: Various isoindolinone derivatives have been synthesized and shown to possess cytotoxic effects against a range of cancer cell lines. The mechanisms of action often involve the inhibition of key cellular pathways, such as those regulated by kinases.
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Neuroprotective Effects: Certain isoindolinone derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases.
Involvement in Cellular Signaling Pathways
The biological effects of isoindolinone derivatives are often attributed to their modulation of specific signaling pathways.
Caption: A potential mechanism of action for an anti-inflammatory isoindolinone derivative.
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NF-κB Pathway: Some isoindolinone derivatives may exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
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Nrf2 Pathway: The neuroprotective effects of certain derivatives have been linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.
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CDK Inhibition: Isoindolin-1-ones have been investigated as potential inhibitors of Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.
The presence of the bromine atom at the 6-position of the isoindolinone core in 6-Bromoisoindolin-1-one provides a valuable handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
6-Bromoisoindolin-1-one is a versatile and valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has provided a detailed overview of its physical and chemical properties, a comprehensive synthesis protocol, and an outline of the broader biological context of the isoindolinone scaffold. The information compiled herein is intended to support and facilitate further research and development in the field of medicinal chemistry.
